molecular formula C13H17NO4 B1446141 dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1704096-43-4

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1446141
M. Wt: 251.28 g/mol
InChI Key: OQZVDGCCSUPPJN-UHFFFAOYSA-N
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Description

Dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound with the molecular formula C13H17NO4. It belongs to the pyrrole-2,4-dicarboxylate family. The CAS number for this compound is 1704096-43-4 .


Molecular Structure Analysis

The molecular weight of dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate is 251.28 g/mol . The InChI string representation of its structure is InChI=1S/C13H17NO4/c1-17-12(15)9-7-10(13(16)18-2)14-11(9)8-5-3-4-6-8/h7-8,14H,3-6H2,1-2H3.

Scientific Research Applications

Supramolecular Chemistry

Research on calix[4]pyrroles, which share structural similarities with the compound , has demonstrated their utility in constructing supramolecular capsules. These capsules can encapsulate guest molecules, showing potential applications in targeted drug delivery, environmental remediation, and the development of nanoscale reactors for catalysis. The ease of synthesis and structural versatility of calixpyrrole derivatives enable the assembly of molecular capsules with varying functionalities and properties (Ballester, 2011).

Medicinal Chemistry

Pyrrolidine, a core structure related to pyrrole-based compounds, is extensively utilized in drug discovery due to its presence in many biologically active compounds. The pyrrolidine ring, being a saturated scaffold, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. This has led to the development of drugs with diverse biological activities, highlighting the importance of pyrrole and its derivatives in medicinal chemistry (Li Petri et al., 2021).

Material Science

The synthesis and reactivity of diketopyrrolopyrroles (DPPs) have been explored for their applications in creating high-quality pigments and materials for electronic devices. DPPs are notable for their optical properties, making them suitable for use in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield position DPPs as a valuable component in the development of advanced materials (Grzybowski & Gryko, 2015).

properties

IUPAC Name

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12(15)9-7-10(13(16)18-2)14-11(9)8-5-3-4-6-8/h7-8,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVDGCCSUPPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C2CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-cyclopentyl-1H-pyrrole-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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